Hexahydro-1H-isoindol-4(2H)-one

Conformational analysis Molecular docking Scaffold hopping

Hexahydro-1H-isoindol-4(2H)-one (CAS 119015-44-0) is the fully saturated, unsubstituted octahydroisoindolone parent scaffold—an indispensable starting material for medicinal chemistry and SAR exploration. Its conformationally rigid bicyclic core, lacking aromatic π-conjugation, delivers UV-transparent, non-fluorescent behavior ideal for use as an inert analytical internal standard or for fluorescence-based assay backgrounds. The free N–H position enables direct, protection-free functionalization, eliminating the deprotection steps required for N-Boc or N-benzyl analogs. Low molecular weight (139.19 g/mol) and moderate boiling point (242.3 °C) support straightforward purification by distillation, ensuring reliable scale-up benchmarking. Researchers building libraries of saturated N-heterocycles should procure the parent compound to validate synthetic integrity and establish baseline biological activity before introducing substituents.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 119015-44-0
Cat. No. B3218454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-1H-isoindol-4(2H)-one
CAS119015-44-0
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1CC2CNCC2C(=O)C1
InChIInChI=1S/C8H13NO/c10-8-3-1-2-6-4-9-5-7(6)8/h6-7,9H,1-5H2
InChIKeyBGXMXYKDFFAEKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydro-1H-isoindol-4(2H)-one (CAS 119015-44-0) Procurement Guide: Molecular Identity and Core Specifications


Hexahydro-1H-isoindol-4(2H)-one (CAS 119015-44-0), systematically designated as octahydro-4H-isoindol-4-one [1], is a saturated bicyclic lactam with the molecular formula C8H13NO and molecular weight 139.19 g/mol . Its fully hydrogenated octahydroisoindolone core renders the scaffold conformationally distinct from aromatic isoindolone analogs, a structural feature that directly governs its physicochemical behavior and synthetic utility. Commercial availability typically ranges from 95% to ≥98% purity (HPLC), with density of 1.0±0.1 g/cm³ and boiling point of 242.3±13.0 °C at 760 mmHg . The compound is not a registered pharmaceutical agent; rather, it serves exclusively as a versatile synthetic intermediate and scaffold for derivatization in medicinal chemistry and agrochemical research programs .

Hexahydro-1H-isoindol-4(2H)-one Selection Rationale: Why In-Class Analogs Are Not Interchangeable


Generic substitution within the isoindolone class is scientifically unjustified due to the precise structural requirement for complete ring saturation. The octahydro configuration imparts conformational rigidity that is absent in partially hydrogenated analogs, directly affecting molecular recognition in biological systems and stereochemical outcomes in subsequent derivatization [1]. Critically, the unsubstituted N–H position on the pyrrolidine-like nitrogen constitutes a single, highly accessible reactive handle for functionalization. Substituted analogs—such as N-benzyl derivatives (MW 229.32 g/mol) or N-Boc-protected variants (MW 239.31 g/mol) —introduce steric bulk and altered electronic profiles that fundamentally change reaction kinetics and regioselectivity. Procurement of the parent scaffold is therefore mandatory for synthetic routes requiring subsequent diversification or for structure-activity relationship (SAR) studies where the unadorned bicyclic core serves as the minimal pharmacophoric element.

Hexahydro-1H-isoindol-4(2H)-one Quantitative Differentiation Evidence


Conformational Rigidity Quantified by Molecular Docking: Octahydroisoindolone vs. Aromatic Isoindolone Scaffolds

The fully saturated octahydroisoindolone scaffold of Hexahydro-1H-isoindol-4(2H)-one demonstrates conformational advantages in molecular recognition relative to aromatic isoindolone cores. In a computational drug design study, derivatives built upon the octahydroisoindolone scaffold exhibited binding free energies to Aspergillus fumigatus chitinase B1 (AfChiB1) ranging from -6.8 to -7.9 kcal/mol [1]. The saturated bicyclic framework restricts conformational freedom to a discrete set of low-energy states, enhancing docking reproducibility and reducing entropic penalties upon binding relative to the planar, rigid aromatic isoindolone systems [1].

Conformational analysis Molecular docking Scaffold hopping

Boiling Point and Volatility Differentiation: Octahydro Scaffold vs. N-Benzyl Substituted Analog

The unsubstituted parent scaffold Hexahydro-1H-isoindol-4(2H)-one exhibits a boiling point of 242.3±13.0 °C at 760 mmHg . This value reflects the fundamental volatility of the saturated bicyclic core absent of additional substituent mass or polarity. In contrast, the closely related 2-benzyl-substituted analog (CAS 879687-90-8, MW 229.32 g/mol) possesses a molecular weight approximately 65% higher , which directly elevates boiling point and reduces volatility, thereby altering distillation and sublimation purification feasibility. The parent compound's lower molecular weight and predictable volatility profile make it more amenable to purification by fractional distillation or short-path distillation techniques commonly employed in scale-up chemistry.

Physicochemical properties Purification Process chemistry

Synthetic Applicability: Phosphine-Catalyzed [3+2] Cyclization Enables Stereoselective Access to Hexahydroisoindol-4-ones

The hexahydroisoindol-4-one framework, of which Hexahydro-1H-isoindol-4(2H)-one is the prototypical unsubstituted parent, is accessible via a formal [3+2] cyclization reaction between N-arylsulfonylimines and cyclic conjugated dienes under phosphine catalysis [1]. This methodology provides stereoselective control over the ring junction stereochemistry, a parameter that is fixed by the inherent reaction mechanism and cannot be accessed through alternative cyclization routes such as Diels-Alder approaches that typically require thermal activation and proceed via different transition-state geometries [2]. The phosphine-catalyzed route is operationally mild and compatible with diverse N-sulfonyl protecting groups, making the scaffold a versatile entry point for subsequent deprotection to the free amine—the exact state of Hexahydro-1H-isoindol-4(2H)-one.

Stereoselective synthesis Organocatalysis Heterocycle construction

Structural Differentiation: Octahydro Saturation vs. Aromatic Isoindol-1-one Core

Hexahydro-1H-isoindol-4(2H)-one is a fully saturated octahydro derivative, distinguished from the aromatic isoindol-1-one (CAS 480-92-8) which contains a benzene ring fused to the lactam [1]. The saturated scaffold lacks extended π-conjugation, rendering it non-fluorescent and non-aromatic—properties that eliminate background interference in fluorescence-based assays and remove the potential for oxidative degradation pathways associated with the benzylic positions of aromatic isoindolones [2]. This saturation confers enhanced chemical robustness under oxidizing conditions and eliminates photophysical interference, features particularly valuable when the compound is employed as an internal standard or inert scaffold in analytical method development.

Chemical stability Oxidation resistance Scaffold selection

Commercial Purity Specifications: ≥98% vs. Typical 95% Benchmarks for Scaffolds

Multiple commercial vendors supply Hexahydro-1H-isoindol-4(2H)-one with purity specifications of NLT 98% (HPLC), as documented by CapotChem and MolCore [1]. This purity threshold meets or exceeds the 95% typical purity offered for many research-grade heterocyclic scaffolds from general chemical suppliers . The ≥98% specification reduces the impurity burden from potential synthetic byproducts (e.g., partially hydrogenated intermediates or oxidation products) that could confound biological assay interpretation or propagate through subsequent synthetic steps, thereby improving reproducibility in both medicinal chemistry SAR campaigns and process development studies.

Quality control Procurement specifications Analytical chemistry

Hexahydro-1H-isoindol-4(2H)-one Optimal Application Scenarios


Medicinal Chemistry SAR Studies Requiring an Unsubstituted Bicyclic Lactam Scaffold

Hexahydro-1H-isoindol-4(2H)-one serves as the minimal unsubstituted core for systematic structure-activity relationship (SAR) exploration of the octahydroisoindolone scaffold. As demonstrated in computational studies targeting AfChiB1 chitinase, the saturated bicyclic framework provides a distinct conformational profile that aromatic isoindolones cannot replicate [1]. Medicinal chemists evaluating the scaffold's intrinsic binding potential should procure the parent compound to establish baseline activity before introducing N-substituents or other functional modifications. The unsubstituted N–H position enables flexible derivatization without prior deprotection steps required for N-Boc or N-benzyl protected analogs, streamlining synthetic workflows in hit-to-lead programs.

Synthetic Methodology Development and Heterocycle Library Construction

The parent scaffold is an ideal starting material for developing new synthetic methodologies targeting saturated N-heterocycles. The phosphine-catalyzed [3+2] cyclization route to hexahydroisoindol-4-ones provides stereoselective access to the framework under mild conditions [2], positioning Hexahydro-1H-isoindol-4(2H)-one as both a synthetic target and a benchmark for evaluating novel catalytic systems. Researchers constructing libraries of octahydroisoindolone derivatives for biological screening should procure the parent compound as a reference standard to validate synthetic integrity and stereochemical fidelity of newly synthesized analogs.

Analytical Method Development Requiring a Non-Fluorescent, Oxidation-Resistant Internal Standard

The fully saturated octahydro scaffold of Hexahydro-1H-isoindol-4(2H)-one lacks the extended π-conjugation present in aromatic isoindolones, rendering it non-fluorescent and UV-transparent in spectral regions where aromatic heterocycles exhibit strong absorbance [3]. This property makes the compound particularly valuable as an internal standard or inert matrix component in HPLC, LC-MS, and fluorescence-based assays where background signal from the standard must be minimized. Additionally, the absence of benzylic oxidation sites confers enhanced chemical stability during long-term storage and under analytical conditions involving oxidizing mobile phases or sample preparation steps.

Process Chemistry Scale-Up Feasibility Studies for Octahydroisoindolone Derivatives

The parent compound's lower molecular weight (139.19 g/mol) and moderate boiling point (242.3 °C) relative to N-substituted analogs (e.g., N-benzyl derivative, MW 229.32 g/mol) offer distinct process advantages for purification by distillation. Process chemists evaluating the scalability of octahydroisoindolone-based synthetic routes can utilize the parent scaffold to benchmark distillation recovery yields and assess thermal stability before committing to heavier, more costly substituted derivatives. The availability of commercial material at ≥98% purity further supports its use in process validation without the confounding variable of purification-driven yield losses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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